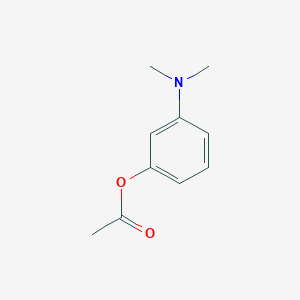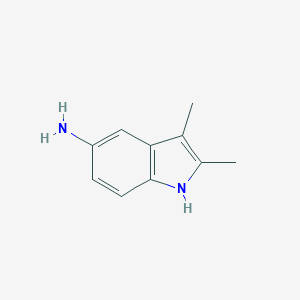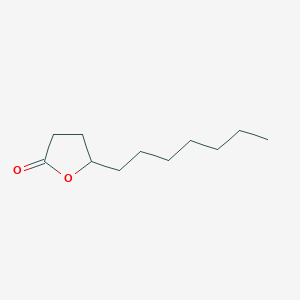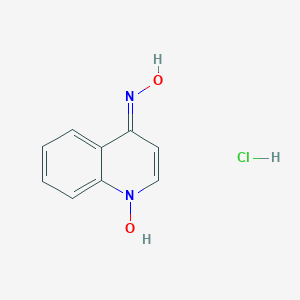
4-Hydroxyaminoquinoline 1-oxide hydrochloride
Descripción general
Descripción
4-Hydroxyaminoquinoline 1-oxide hydrochloride is a potent mutagen and carcinogen . It is a reduction product of 4-NITROQUINOLINE-1-OXIDE and binds with nucleic acids, inactivating both bacteria and bacteriophage .
Synthesis Analysis
The synthesis of 4-Hydroxyaminoquinoline 1-oxide involves thermolyses in acidic media and a new type of rearrangement of N, O-diarylhydroxylamine derived from 4-Hydroxyaminoquinoline 1-oxide .Molecular Structure Analysis
The molecular formula of 4-Hydroxyaminoquinoline 1-oxide is C9H8N2O2 . The InChI representation is InChI=1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,12-13H .Chemical Reactions Analysis
4-Hydroxyaminoquinoline 1-oxide is a weak oxidizing agent . It demonstrates obvious organotropic and species specificity in its carcinogenesis .Physical And Chemical Properties Analysis
4-Hydroxyaminoquinoline 1-oxide is a gold-colored granular solid . It has a molecular weight of 176.17 g/mol . It is insoluble in water .Aplicaciones Científicas De Investigación
4-Hydroxyaminoquinoline 1-oxide binds specifically to certain polynucleotides, such as poly(G), poly(A), and poly(X), but negligibly to others like poly(C), poly(U), and poly(I). It reacts with polynucleotides to yield various guanine and adenine adducts, both in vitro and in vivo (Tada, 1976).
This compound is mutagenic in yeast, inducing respiratory-deficient mutants. A correlation exists between the mutagenicity of 4-Hydroxyaminoquinoline 1-oxide and its carcinogenicity, photodynamic activity, free-radical production, and lysogeny (Epstein & Pierre, 1969).
An enzyme in rat liver and hepatomas converts 4-nitroquinoline-1-oxide to 4-Hydroxyaminoquinoline 1-oxide, a possible proximate carcinogen. This conversion varies between normal liver, slowly growing, and fast-growing hepatomas (Sugimura, Okabe, & Nagao, 1966).
The compound produces a stable free radical oxidatively, with studies on its structure indicating that it loses a hydrogen atom on the nitrogen atom of the NHOH group (Kataoka et al., 1967).
Enzymatic activation of 4-Hydroxyaminoquinoline 1-oxide leads to its reaction with nucleic acid or protein. This process requires ATP, suggesting the involvement of a phosphotransferase (Tada, 1972).
Enzyme-activated 4-Hydroxyaminoquinoline 1-oxide can inactivate the transforming activity of DNA in Bacillus subtilis, with the inactivated DNA being susceptible to host-cell reactivation. This suggests the reparability of the DNA damage (Tanooka, Tada, & Mariko, 1975).
Its O,O'-diacetyl derivative, considered as a possible ultimate metabolite of the carcinogen 4-nitroquinoline-1-oxide, reacts with DNA. This reaction has been studied in vitro and compared with in vivo-reacted DNA (Galiègue, Bailleul, & Loucheux‐Lefebvre, 1980).
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-(1-hydroxyquinolin-4-ylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9;/h1-6,12-13H;1H/b10-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXDAZCGWHRQME-VRTOBVRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/O)/C=CN2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyaminoquinoline 1-oxide hydrochloride | |
CAS RN |
1010-61-3 | |
| Record name | 4-Hydroxyaminoquinoline 1-oxide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







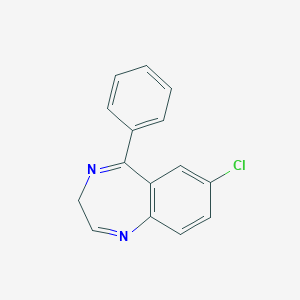

![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)

